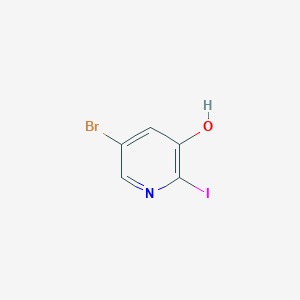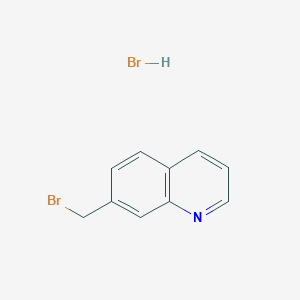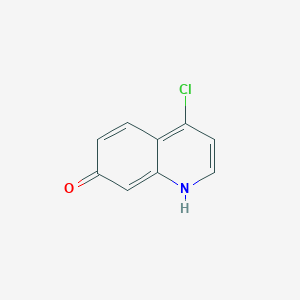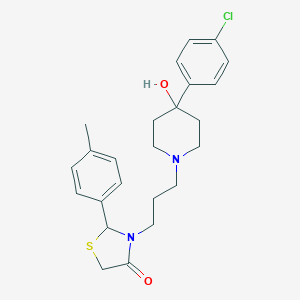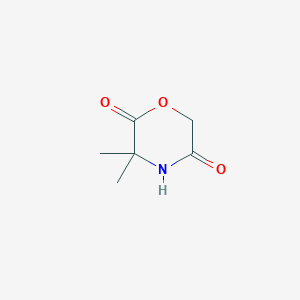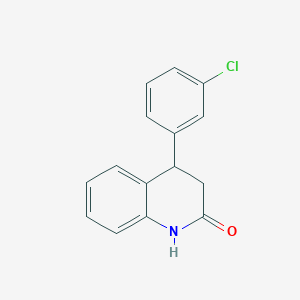
4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one is a chemical compound that has been of significant interest to researchers in recent years. This compound has been found to possess a range of interesting properties, including its ability to act as an inhibitor of certain enzymes, and its potential as a therapeutic agent in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one involves its ability to inhibit certain enzymes that are involved in the development of cancer. This compound has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, 4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one can prevent the replication of cancer cells, leading to their death.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one are still being studied. However, studies have shown that this compound has the ability to inhibit the activity of certain enzymes, which can have a range of effects on the body. In addition, this compound has been found to possess anti-inflammatory and antioxidant properties, which may make it useful in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one in lab experiments is its well-established synthesis method. This compound is relatively easy to synthesize, making it a cost-effective option for researchers. In addition, this compound has been found to possess a range of interesting properties, which make it an attractive target for research. However, there are also limitations to using this compound in lab experiments. For example, its potential toxicity and side effects need to be carefully considered before using it in vivo.
Direcciones Futuras
There are many future directions for research on 4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one. One potential area of research is the development of new synthesis methods that are more efficient and cost-effective. In addition, researchers may explore the use of this compound in combination with other drugs to enhance its therapeutic potential. Furthermore, the potential side effects of this compound need to be carefully studied in order to determine its safety for use in humans. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound, and its potential as a therapeutic agent in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one involves the reaction of 3-chlorobenzoic acid with 2-aminoacetophenone in the presence of a catalyst such as triethylamine. The resulting product is then subjected to further reactions to produce the final compound. This synthesis method has been well established and has been used by many researchers in the field.
Aplicaciones Científicas De Investigación
The scientific research application of 4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one is vast and varied. This compound has been found to possess a range of interesting properties that make it an attractive target for research. One of the most promising applications of this compound is its potential as a therapeutic agent in the treatment of various diseases. Studies have shown that this compound has the ability to inhibit certain enzymes that are involved in the development of cancer, making it a potential candidate for the treatment of this disease.
Propiedades
Número CAS |
192187-30-7 |
|---|---|
Nombre del producto |
4-(3-Chlorophenyl)-3,4-dihydroquinolin-2(1H)-one |
Fórmula molecular |
C15H12ClNO |
Peso molecular |
257.71 g/mol |
Nombre IUPAC |
4-(3-chlorophenyl)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C15H12ClNO/c16-11-5-3-4-10(8-11)13-9-15(18)17-14-7-2-1-6-12(13)14/h1-8,13H,9H2,(H,17,18) |
Clave InChI |
KFDVRZXTYQSUSU-UHFFFAOYSA-N |
SMILES |
C1C(C2=CC=CC=C2NC1=O)C3=CC(=CC=C3)Cl |
SMILES canónico |
C1C(C2=CC=CC=C2NC1=O)C3=CC(=CC=C3)Cl |
Sinónimos |
4-(3-CHLOROPHENYL)-3,4-DIHYDROQUINOLIN-2(1H)-ONE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



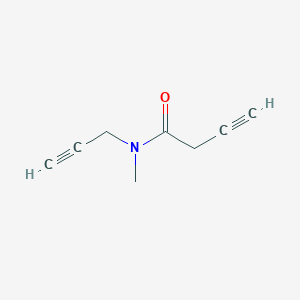
![4-Chloro-N-[(1H-imidazol-2-yl)methyl]aniline](/img/structure/B63371.png)

![2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine](/img/structure/B63375.png)
![Naphth[2,1-d]oxazole, 2-ethoxy-3a,4,5,9b-tetrahydro-, cis-(9CI)](/img/structure/B63377.png)
![4-[(4-Chlorophenyl)sulfonyl]-3-methylthiophene-2-carbonyl chloride](/img/structure/B63379.png)
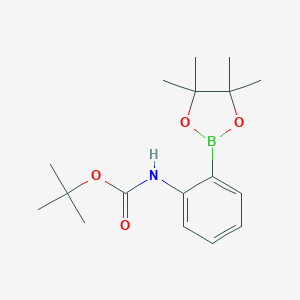
![1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B63385.png)
